molecular formula C20H20ClNO4 B13766295 7-Hydroxy-8-morpholinomethylflavone hydrochloride CAS No. 67238-86-2

7-Hydroxy-8-morpholinomethylflavone hydrochloride

Cat. No.: B13766295
CAS No.: 67238-86-2
M. Wt: 373.8 g/mol
InChI Key: CQRQJCHIVKLWSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-8-morpholinomethylflavone hydrochloride is a synthetic flavonoid derivative Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-8-morpholinomethylflavone hydrochloride typically involves the following steps:

    Aminomethylation: The starting material, 7-hydroxyflavone, undergoes aminomethylation with morpholine in the presence of formaldehyde to introduce the morpholinomethyl group at the 8-position.

    Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic route described above. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-8-morpholinomethylflavone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or quinone derivative.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The morpholinomethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of 7-keto-8-morpholinomethylflavone.

    Reduction: Formation of 7-hydroxy-8-morpholinomethyldihydroflavone.

    Substitution: Formation of various substituted flavone derivatives depending on the nucleophile used.

Scientific Research Applications

7-Hydroxy-8-morpholinomethylflavone hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.

    Biology: Studied for its potential effects on cellular processes, including apoptosis and cell signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to modulate various biological targets.

Mechanism of Action

The mechanism of action of 7-Hydroxy-8-morpholinomethylflavone hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyl group at the 7-position and the morpholinomethyl group at the 8-position play crucial roles in its biological activity. The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxyflavone: The parent compound, known for its antioxidant and anti-inflammatory properties.

    8-Morpholinomethylflavone: Lacks the hydroxyl group at the 7-position but retains the morpholinomethyl group.

    7,8-Dihydroxyflavone: Contains hydroxyl groups at both the 7- and 8-positions, known for its neuroprotective effects.

Uniqueness

7-Hydroxy-8-morpholinomethylflavone hydrochloride is unique due to the presence of both the hydroxyl group at the 7-position and the morpholinomethyl group at the 8-position. This combination enhances its potential biological activity and makes it a valuable compound for further research and development.

Properties

CAS No.

67238-86-2

Molecular Formula

C20H20ClNO4

Molecular Weight

373.8 g/mol

IUPAC Name

7-hydroxy-8-(morpholin-4-ium-4-ylmethyl)-2-phenylchromen-4-one;chloride

InChI

InChI=1S/C20H19NO4.ClH/c22-17-7-6-15-18(23)12-19(14-4-2-1-3-5-14)25-20(15)16(17)13-21-8-10-24-11-9-21;/h1-7,12,22H,8-11,13H2;1H

InChI Key

CQRQJCHIVKLWSR-UHFFFAOYSA-N

Canonical SMILES

C1COCC[NH+]1CC2=C(C=CC3=C2OC(=CC3=O)C4=CC=CC=C4)O.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.